

In-Depth Technical Guide: N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-[2-(3,5-Difluorophenyl)acetyl]-L-alanine

Cat. No.: B030708

[Get Quote](#)

CAS Number: 208124-34-9

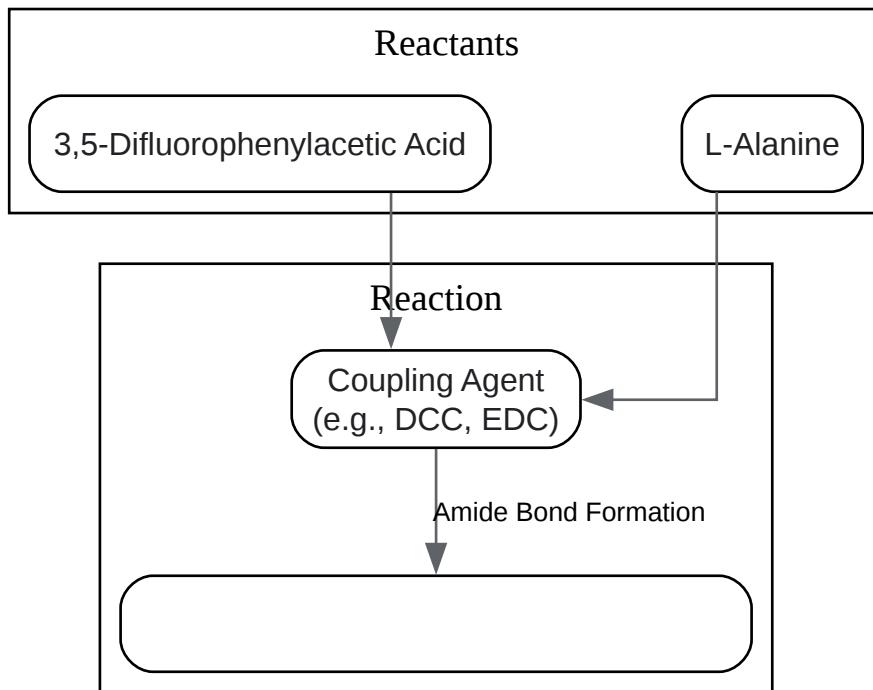
For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Introduction

N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine is a key chemical intermediate, recognized primarily for its role as a fundamental component of the potent γ -secretase inhibitor, DAPT (N-[N-(3,5-difluorophenylacetyl)-L-alanyl]-S-phenylglycine t-butyl ester).[1][2][3][4][5] γ -secretase is an integral membrane protease complex critically involved in the cleavage of the amyloid precursor protein (APP), a process central to the production of amyloid- β (A β) peptides. The accumulation of these peptides is a pathological hallmark of Alzheimer's disease. Consequently, inhibitors of γ -secretase are of significant interest in the development of therapeutics for this neurodegenerative disorder. This document provides a comprehensive technical overview of **N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine** for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine** is presented in the table below.


Property	Value
CAS Number	208124-34-9
Molecular Formula	C ₁₁ H ₁₁ F ₂ NO ₃
Molecular Weight	243.21 g/mol
Appearance	White Solid
Solubility	Soluble in Dichloromethane, Ethyl Acetate, and Methanol. ^[6]

Synthesis and Purification

While specific, detailed experimental protocols for the synthesis of **N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine** are not extensively published in peer-reviewed literature, a general synthetic approach can be inferred from standard organic chemistry procedures for N-acylation of amino acids.

Proposed Synthetic Pathway

The most probable synthetic route involves the acylation of L-alanine with 3,5-difluorophenylacetic acid or its activated derivative.

[Click to download full resolution via product page](#)

General Synthetic Pathway

Experimental Protocol (General Procedure)

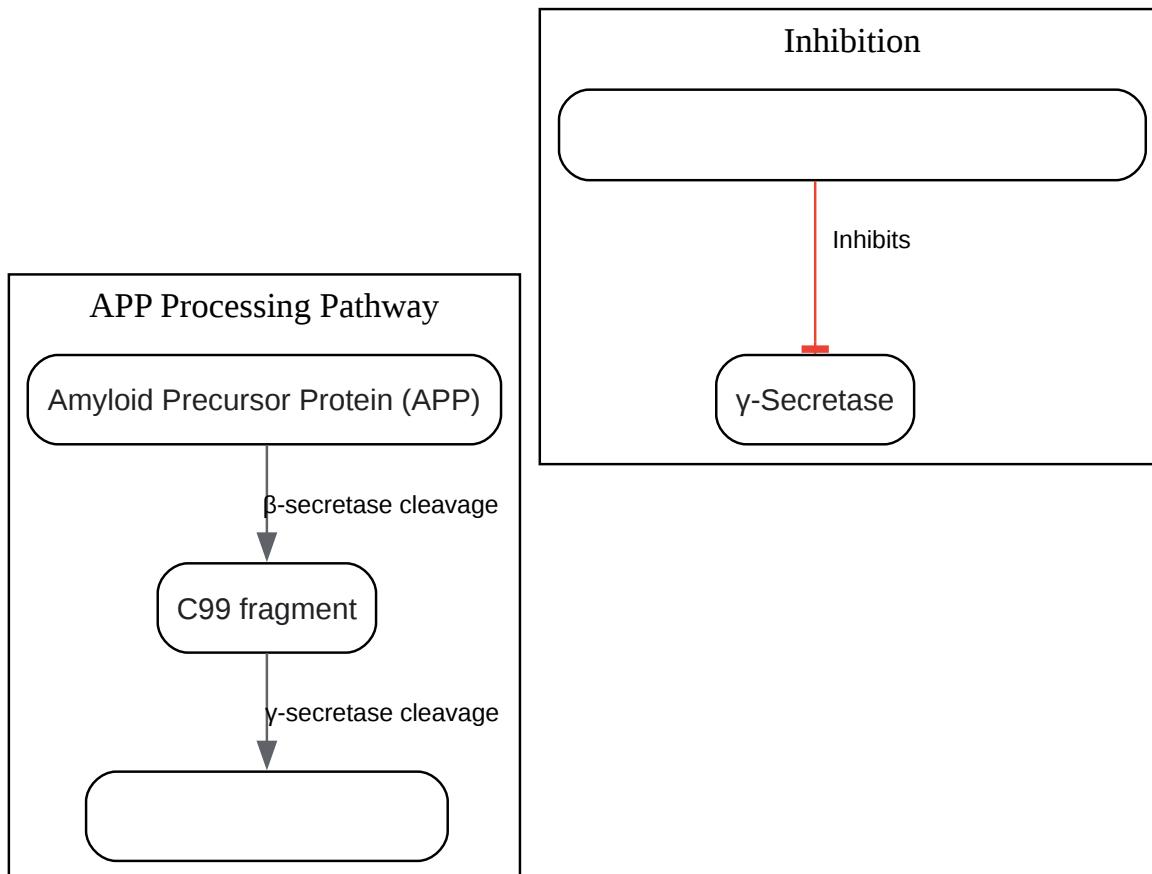
- Activation of Carboxylic Acid: 3,5-Difluorophenylacetic acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide). A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is added, often in the presence of an activating agent like N-hydroxysuccinimide (NHS) to form an active ester.
- Coupling Reaction: L-alanine, with its amino group protected if necessary, is added to the solution containing the activated 3,5-difluorophenylacetic acid. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the acid formed during the reaction. The mixture is stirred at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion, the reaction mixture is filtered to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). The filtrate is then washed

sequentially with a dilute acid solution (e.g., 1N HCl) to remove excess base, followed by a dilute basic solution (e.g., saturated sodium bicarbonate) to remove unreacted carboxylic acid, and finally with brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

- Purification: The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system to yield pure **N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine**.

Analytical Characterization

The identity and purity of **N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine** would be confirmed using standard analytical techniques.


Analytical Technique	Expected Observations
¹ H NMR	Signals corresponding to the aromatic protons of the difluorophenyl ring, the methylene protons of the acetyl group, the methine and methyl protons of the alanine moiety, and the amide proton.
¹³ C NMR	Resonances for the carbons of the difluorophenyl ring (with C-F coupling), the carbonyl carbons of the acetyl and carboxylic acid groups, and the carbons of the alanine backbone.
¹⁹ F NMR	A single resonance for the two equivalent fluorine atoms on the phenyl ring.
Mass Spectrometry (MS)	A molecular ion peak corresponding to the calculated molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC)	A single major peak indicating the purity of the compound. Chiral HPLC would be used to confirm the enantiomeric purity of the L-alanine stereocenter.

Biological Activity and Mechanism of Action

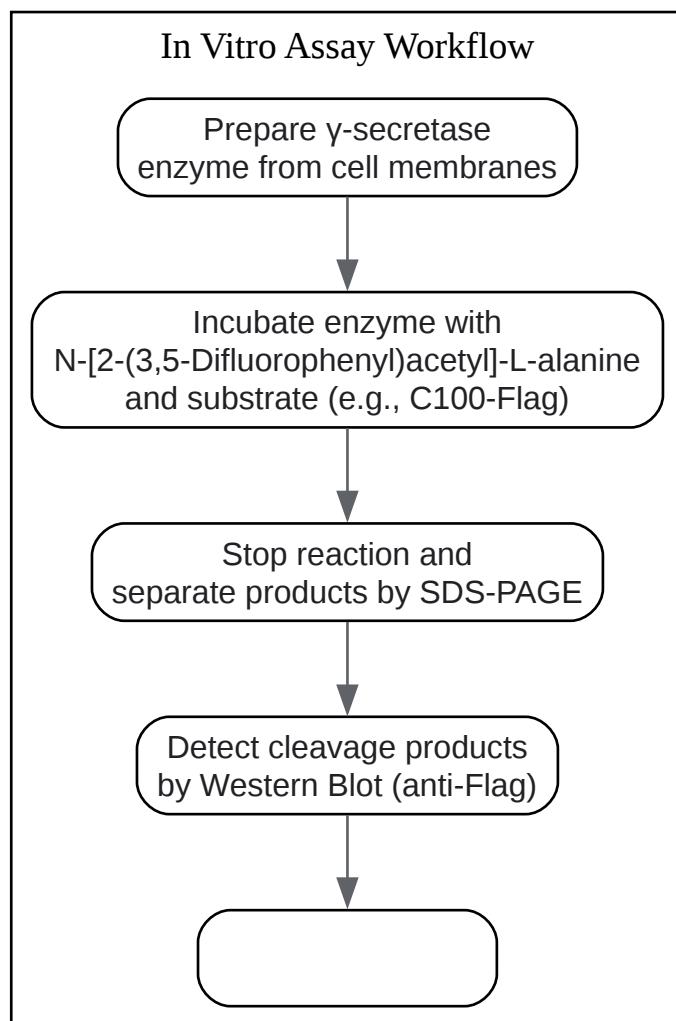
N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine is a critical pharmacophore within the γ -secretase inhibitor DAPT.^[7] γ -secretase is a multi-subunit protease complex that includes presenilin, nicastrin, APH-1, and PEN-2. It performs the final intramembrane cleavage of APP to generate A β peptides of various lengths, most notably A β 40 and A β 42.^[8]

Inhibition of γ -Secretase

The dipeptidic structure of DAPT, which includes the **N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine** moiety, is designed to mimic the transition state of the APP substrate during cleavage by γ -secretase.^[3] This allows it to bind to the active site of the enzyme, thereby inhibiting its proteolytic activity. The inhibition of γ -secretase leads to a reduction in the production of A β peptides.

[Click to download full resolution via product page](#)*Inhibition of APP Processing*

Quantitative Data


While specific IC_{50} values for **N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine** alone are not readily available in the literature, the activity of the parent compound, DAPT, has been reported. For instance, some potent γ -secretase inhibitors show IC_{50} values in the low nanomolar range for the inhibition of $A\beta$ production in cellular and cell-free assays.^[4] It is important to note that these values reflect the activity of the entire DAPT molecule.

Experimental Protocols for Biological Assays

The inhibitory activity of compounds like DAPT, and by extension its core components, against γ -secretase can be evaluated using various in vitro and cell-based assays.

In Vitro γ -Secretase Activity Assay (General Protocol)

This assay measures the direct inhibition of γ -secretase activity on a synthetic or recombinant substrate.

[Click to download full resolution via product page](#)

In Vitro Assay Workflow

- Enzyme Preparation: A crude membrane fraction containing the γ -secretase complex is prepared from cells overexpressing the enzyme components.
- Reaction Setup: The membrane preparation is incubated with a recombinant substrate (e.g., a C-terminal fragment of APP, such as C100-Flag) in the presence of varying concentrations of the test inhibitor.
- Detection: The reaction products are separated by SDS-PAGE and transferred to a membrane for Western blot analysis. The cleaved intracellular domain (ICD) of the substrate is detected using a specific antibody (e.g., anti-Flag).

- Quantification: The intensity of the ICD band is quantified to determine the extent of γ -secretase inhibition at different inhibitor concentrations, allowing for the calculation of an IC_{50} value.

Cell-Based γ -Secretase Activity Assay (General Protocol)

This assay measures the effect of the inhibitor on A β production in a cellular context.

- Cell Culture: A suitable cell line that expresses APP (e.g., HEK293 cells stably transfected with human APP) is cultured.
- Compound Treatment: The cells are treated with various concentrations of the test inhibitor for a specified period (e.g., 24 hours).
- Sample Collection: The cell culture medium is collected to measure secreted A β levels, and the cells are lysed to measure intracellular A β or APP C-terminal fragments.
- A β Quantification: The levels of A β 40 and A β 42 in the conditioned medium are quantified using specific enzyme-linked immunosorbent assays (ELISAs).
- Data Analysis: The reduction in A β levels in the presence of the inhibitor is used to determine the compound's potency (IC_{50}).

Conclusion

N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine is a vital building block in the synthesis of γ -secretase inhibitors, most notably DAPT. Its chemical structure is tailored to interact with the active site of γ -secretase, leading to the inhibition of A β production. While detailed, publicly available data on the standalone compound is limited, its significance in the context of Alzheimer's disease research is well-established through its incorporation into potent and widely studied inhibitors. This technical guide provides a foundational understanding for researchers working with this compound and in the broader field of γ -secretase modulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innoprot.com [innoprot.com]
- 2. Quantitative Measurement of γ -Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-{N-[2-(3,5-Difluorophenyl)acetyl]-(S)-alanyl}-(S)-phenylglycine tert-butyl ester (DAPT): an inhibitor of γ -secretase, revealing fine electronic and hydrogen-bonding features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. REVIEW: γ -Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The gamma-secretase inhibitor N-[N-(3,5-difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester reduces A beta levels in vivo in plasma and cerebrospinal fluid in young (plaque-free) and aged (plaque-bearing) Tg2576 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. N-{N-[2-(3,5-Difluorophenyl)acetyl]-(S)-alanyl}-(S)-phenylglycine tert-butyl ester (DAPT): an inhibitor of γ -secretase, revealing fine electronic and hydrogen-bonding features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition and modulation of γ -secretase for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b030708#n-2-3-5-difluorophenyl-acetyl-l-alanine-cas-number-208124-34-9>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com